molecular formula C10H7F3N2 B1330886 2-Phenyl-4-(trifluoromethyl)-1H-imidazole CAS No. 33469-36-2

2-Phenyl-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1330886
CAS RN: 33469-36-2
M. Wt: 212.17 g/mol
InChI Key: BNLUKQUPRXZCDA-UHFFFAOYSA-N
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Description

The compound 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in various fields, including medicinal chemistry, due to their biological activities and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of trisubstituted imidazoles can be performed using a divergent and regioselective approach from a common intermediate, as demonstrated in the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles . Another example includes the synthesis of a phenol–imidazole pro-ligand, which was designed, synthesized, and characterized, indicating the versatility of imidazole synthesis . Additionally, novel imidazole derivatives have been synthesized by condensation and subsequent reactions with different substituted alkyl halides .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was confirmed by XRD, revealing that the imidazole ring adopts a planar conformation . Similarly, the structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined, showing that the imidazole ring is almost perpendicular to the phenyl ring .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, the phenol–imidazole pro-ligand undergoes reversible one-electron oxidation to generate a corresponding radical cation . Moreover, the introduction of substituents on the imidazole ring can lead to different biological activities, as seen in the synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and inhibitors of cyclooxygenase .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of a phenoxyl radical in the phenol–imidazole pro-ligand contributes to the unusual reversibility of its redox couple . The introduction of substituents can also affect the biological activity of the compounds, as seen in the case of 1H-imidazoles with hormonal activity in estrogen receptor-positive cells . The crystal structures of these compounds can provide insights into their potential interactions, such as hydrogen bonding and π-π stacking, which can influence their stability and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

In a study by Menteşe et al. (2013), 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives were synthesized using a microwave technique and evaluated for their lipase inhibition and antioxidant activities. This method offers an efficient way to obtain pure products quickly, with some compounds showing significant scavenging activity (Menteşe et al., 2013).

Corrosion Inhibition

Research by Prashanth et al. (2021) explored the use of imidazole derivatives, including 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, as corrosion inhibitors. The study highlights the effectiveness of these compounds in inhibiting corrosion, particularly in acidic solutions. Their research used experimental and theoretical methods to assess the performance of these inhibitors (Prashanth et al., 2021).

Application in Epoxy Resin Curing

Ghaemy et al. (2012) synthesized new fluorinated curing agents, including 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives, and used them in curing epoxy resins. The study concluded that these agents effectively improved water repellency and thermal stability of the cured materials (Ghaemy et al., 2012).

Antimicrobial and Antitubercular Agents

A study by Jadhav et al. (2009) involved synthesizing 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives and evaluating their antimicrobial and antitubercular properties. The findings indicated that these compounds showed promising activity against various pathogens, including Mycobacterium tuberculosis (Jadhav et al., 2009).

Carbon Steel Corrosion Inhibition

Costa et al. (2021) investigated the application of imidazole-based molecules, including 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, in inhibiting corrosion of carbon steel. The research demonstrated that these compounds are effective corrosion inhibitors, with various experimental and computational approaches validating their efficiency (Costa et al., 2021).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLUKQUPRXZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346338
Record name 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(trifluoromethyl)-1H-imidazole

CAS RN

33469-36-2
Record name 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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